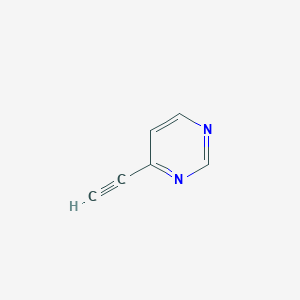

4-Ethynylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethynylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2/c1-2-6-3-4-7-5-8-6/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGBOZVXBXBRPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196146-58-3 | |

| Record name | 4-ethynylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Synthesis of 4-Ethynylpyrimidine from 4-Chloropyrimidine via Sonogashira Cross-Coupling

Abstract

4-Ethynylpyrimidine is a pivotal building block in contemporary drug discovery and materials science, prized for the reactive ethynyl group that serves as a versatile handle for molecular elaboration. This guide provides an in-depth technical overview of its synthesis, starting from the commercially available and cost-effective 4-chloropyrimidine. The core of this transformation is the Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis for forming C(sp²)-C(sp) bonds.[1][2] We will dissect the strategic decision to employ a two-step protocol involving a protected alkyne, detail the underlying reaction mechanisms, provide field-proven experimental procedures, and discuss critical parameters for optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this essential synthetic route.

Strategic Overview: The Challenge and the Solution

The direct coupling of a terminal alkyne with an aryl halide is the textbook definition of the Sonogashira reaction.[3][4][5] However, the synthesis of this compound from 4-chloropyrimidine presents two principal challenges that necessitate a more nuanced approach:

-

Reactivity of Aryl Chlorides: The carbon-chlorine bond in heteroaryl chlorides like 4-chloropyrimidine is significantly stronger and less reactive compared to its bromide or iodide counterparts.[3][6] This makes the initial, rate-limiting oxidative addition step of the catalytic cycle more difficult, requiring carefully selected catalysts and conditions.

-

Alkyne Homocoupling: The desired terminal alkyne product, this compound, can itself participate in undesirable side reactions, primarily oxidative homocoupling (Glaser coupling), especially in the presence of copper catalysts and oxygen.

To circumvent these issues, a robust, two-step strategy is the industry-standard approach. This involves:

-

Sonogashira Coupling with a Protected Alkyne: 4-Chloropyrimidine is first coupled with a terminal alkyne bearing a protecting group, most commonly a trimethylsilyl (TMS) group from trimethylsilylacetylene (TMSA). The TMS group prevents homocoupling and other side reactions of the acidic acetylenic proton.[6]

-

Deprotection: The resulting 4-((trimethylsilyl)ethynyl)pyrimidine is then selectively deprotected under mild conditions to unveil the terminal alkyne, yielding the final product.

This two-stage workflow provides a more reliable and higher-yielding pathway to the target molecule.

Caption: High-level workflow for the two-step synthesis.

Part I: The Sonogashira Coupling of 4-Chloropyrimidine

This section focuses on the critical C-C bond-forming reaction. The success of the entire synthesis hinges on the efficient execution of this step.

The Catalytic Machinery: Mechanism of Action

The Sonogashira reaction famously operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[3][4][6] Understanding these cycles is paramount for rational optimization.

-

The Palladium Cycle (The Engine): This is where the C-C bond is forged.

-

Reductive Activation: A Pd(II) precatalyst (e.g., Pd(PPh₃)₂Cl₂) is reduced in situ to the active Pd(0) species.

-

Oxidative Addition: The electron-deficient 4-chloropyrimidine undergoes oxidative addition to the Pd(0) center, forming a Pd(II)-pyrimidine complex. This is the most challenging step for aryl chlorides.[6]

-

Transmetalation: The copper acetylide, generated in the copper cycle, transfers its ethynyl group to the palladium complex.

-

Reductive Elimination: The desired product, 4-((trimethylsilyl)ethynyl)pyrimidine, is ejected from the palladium center, which regenerates the active Pd(0) catalyst to restart the cycle.

-

-

The Copper Cycle (The Feeder): This cycle prepares the alkyne for coupling.

-

π-Complex Formation: The Cu(I) salt coordinates with the triple bond of trimethylsilylacetylene.

-

Deprotonation: In the presence of an amine base, the acidic acetylenic proton is removed to form a key copper(I) acetylide intermediate. This species is now primed for the transmetalation step.

-

Caption: The dual catalytic cycles of the Sonogashira reaction.

Reagent Selection and Rationale

The choice of each component is critical for overcoming the low reactivity of 4-chloropyrimidine.

| Component | Recommended Choice(s) | Role & Justification |

| Aryl Halide | 4-Chloropyrimidine | Starting material. Ensure high purity and dryness. |

| Alkyne | Trimethylsilylacetylene (TMSA) | Protected alkyne source. Prevents side reactions and is commercially available.[6] |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard, reliable precatalysts. For difficult couplings, catalysts with bulky, electron-rich phosphine ligands (e.g., involving t-Bu₃P) can significantly accelerate the oxidative addition step.[6][7] |

| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | Essential for the formation of the copper acetylide intermediate. Must be high purity; discoloration indicates oxidation and reduced activity.[8] |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as an acid scavenger for the generated HCl and facilitates the deprotonation of the alkyne. Often used in excess, sometimes as the solvent.[8] |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Must be anhydrous and deoxygenated. The reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst and promote homocoupling. |

Experimental Protocol: Sonogashira Coupling

This protocol is a representative example. Researchers should optimize based on their specific scale and equipment.

Safety Precaution: This reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents must be anhydrous and degassed prior to use.

-

Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-chloropyrimidine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Inerting: Evacuate and backfill the flask with argon three times.

-

Solvent Addition: Add anhydrous, degassed THF (approx. 0.2 M concentration relative to the pyrimidine) via cannula or syringe.

-

Reagent Addition: Add triethylamine (3.0 eq) followed by trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

Reaction: Stir the resulting mixture at 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until consumption of the starting material is complete (typically 4-12 hours).

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues. Wash the pad thoroughly with additional ether.

-

Combine the filtrates and wash sequentially with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 4-((trimethylsilyl)ethynyl)pyrimidine.

Part II: Deprotection to this compound

With the protected intermediate in hand, the final step is a straightforward but crucial deprotection to reveal the terminal alkyne.

Mechanism and Reagent Choice

The cleavage of the robust Si-C(sp) bond is typically achieved using one of two mild and efficient methods.

-

Fluoride-Mediated Cleavage: Reagents like tetrabutylammonium fluoride (TBAF) are highly effective due to the extreme strength of the Silicon-Fluorine bond that forms.[9] However, TBAF is hygroscopic and relatively expensive.

-

Base-Catalyzed Methanolysis: This is often the preferred method due to its simplicity, low cost, and mildness. A catalytic amount of a simple base like potassium carbonate (K₂CO₃) in methanol generates the methoxide ion (MeO⁻), which is nucleophilic enough to attack the silicon center, cleaving the Si-C bond.[10][11]

| Method | Reagents | Solvent | Advantages | Considerations |

| Methanolysis | K₂CO₃ (catalytic) | Methanol (MeOH) | Inexpensive, mild, simple work-up.[10][11] | Can be slower than fluoride methods. |

| Fluoride Cleavage | TBAF (1.1 eq) | THF | Fast and highly effective.[9] | More expensive, hygroscopic reagent. |

Experimental Protocol: K₂CO₃-Mediated Deprotection

-

Setup: To a round-bottom flask containing 4-((trimethylsilyl)ethynyl)pyrimidine (1.0 eq), add methanol to dissolve the material (approx. 0.3 M).

-

Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 0.2 eq) to the solution.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Work-up:

-

Once the starting material is consumed, concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add water and extract the product with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate in vacuo to afford this compound.

-

-

Purification & Storage: The product is often of high purity after work-up. If needed, it can be filtered through a short plug of silica gel. Note: this compound can be unstable. It should be stored under an inert atmosphere at low temperature (-20 °C) to prevent degradation or polymerization.

References

-

Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

-

Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]

-

Sonogashira Coupling: Mechanism, Steps & Applications Explained. (n.d.). Vedantu. [Link]

-

Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. (2010). ACS Publications. [Link]

-

Sonogashira Coupling. (n.d.). BYJU'S. [Link]

-

A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018). ResearchGate. [Link]

-

Silanes as Protecting Groups for Terminal Alkyne - Gelest. (n.d.). Gelest. [Link]

-

Sonogashira Coupling | NROChemistry. (n.d.). NROChemistry. [Link]

- Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). [Source URL not available]

-

Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P. (2011). ACS Publications. [Link]

-

Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. (2005). ElectronicsAndBooks. [Link]

-

Recent Advances in Sonogashira Reactions. (2011). ResearchGate. [Link]

- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). [Source URL not available]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 9. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

A Technical Guide to the Sonogashira Coupling for 4-Ethynylpyrimidine Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine-Alkyne Motif

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and countless compounds in the discovery pipeline.[1][2][3] Its prevalence is due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[2][4] The introduction of an alkynyl group, particularly at the C4 position, transforms the pyrimidine into a highly versatile building block. This C(sp)-hybridized handle enables further molecular elaboration through reactions like click chemistry, cyclizations, or additional cross-couplings, making 4-ethynylpyrimidines prized intermediates in the synthesis of complex, biologically active molecules.[5]

Among the most powerful methods for forging the C(sp²)-C(sp) bond required for this synthesis is the Sonogashira cross-coupling reaction.[6][7] Developed in 1975, this palladium- and copper-cocatalyzed reaction provides a direct and efficient route to couple terminal alkynes with aryl or vinyl halides under remarkably mild conditions.[8][9][10] This guide offers an in-depth exploration of the Sonogashira coupling as applied to the synthesis of 4-ethynylpyrimidine, focusing on mechanistic principles, practical parameter optimization, and detailed experimental protocols.

The Sonogashira Reaction: A Mechanistic Dissection

The elegance of the Sonogashira coupling lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][9] Understanding this dual mechanism is paramount for troubleshooting and optimizing the reaction for challenging substrates like electron-deficient pyrimidines. The reaction is generally understood to proceed via the steps of oxidative addition, transmetalation, and reductive elimination.[11]

The Dual Catalytic Cycles

The palladium cycle is where the C(sp²)-C(sp) bond is ultimately formed, while the copper cycle serves to activate the terminal alkyne, preparing it for coupling.[8][12]

-

Palladium Cycle:

-

Oxidative Addition: The cycle begins with an active, 14-electron Pd(0) complex, which undergoes oxidative addition with the 4-halopyrimidine. This step inserts the palladium into the carbon-halogen bond, forming a square planar Pd(II) intermediate.[9] The reactivity of the halide is critical here, following the order I > Br > OTf >> Cl.[8]

-

Transmetalation: The Pd(II)-pyrimidine complex then receives the activated acetylide from the copper cycle. This step, often considered the rate-determining step, transfers the alkynyl group to the palladium center and regenerates the copper catalyst.[13]

-

Reductive Elimination: Following a cis-trans isomerization, the Pd(II) complex undergoes reductive elimination, expelling the final this compound product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[9]

-

-

Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) co-catalyst reacts with the terminal alkyne to form a π-alkyne-copper complex.[9]

-

Deprotonation & Acetylide Formation: The formation of this complex increases the acidity of the terminal alkyne's proton, facilitating its removal by a mild amine base (e.g., triethylamine).[12][14] This generates a copper(I) acetylide species, the key nucleophile that participates in the transmetalation step with the palladium center.[9]

-

Core Components & Parameter Optimization

Achieving high yields and purity in the synthesis of this compound hinges on the careful selection and optimization of several key parameters.

| Parameter | Selection / Typical Range | Rationale & Field Insights |

| Pyrimidine Substrate | 4-Iodo- or 4-Bromopyrimidine | The C-X bond strength dictates reactivity (C-I < C-B < C-Cl). 4-Iodopyrimidines react readily at room temperature or with mild heating. 4-Bromopyrimidines are often more cost-effective but may require higher temperatures or more active catalysts.[8] 4-Chloropyrimidines are generally unreactive under standard Sonogashira conditions and require specialized, highly active catalyst systems.[15] |

| Alkyne Partner | Trimethylsilylacetylene (TMSA) | For the synthesis of the parent this compound, direct use of acetylene gas is hazardous and technically challenging. TMSA is a commonly used, stable liquid surrogate.[8] The TMS protecting group is easily cleaved in-situ or in a subsequent step using a mild base (e.g., K₂CO₃ in methanol) or fluoride source. |

| Palladium Catalyst | PdCl₂(PPh₃)₂ (0.5-5 mol%)Pd(PPh₃)₄ (0.5-5 mol%) | Both are workhorse catalysts. PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in-situ to the active Pd(0) species.[8][9] Pd(PPh₃)₄ is a Pd(0) source but is more sensitive to air and oxidation. Catalyst loading should be minimized to reduce cost and residual metal contamination. |

| Copper Co-catalyst | Copper(I) Iodide (CuI) (1-10 mol%) | CuI is essential for the activation of the alkyne and accelerates the reaction, allowing for milder conditions.[6][10] Crucial Insight: The presence of oxygen can lead to copper-catalyzed homocoupling of the alkyne (Glaser coupling), forming undesired diynes.[8] Therefore, reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen). |

| Base | Triethylamine (Et₃N)Diisopropylamine (i-Pr₂NH) | An amine base is required to deprotonate the alkyne in the copper cycle.[16] It often serves as the solvent or co-solvent. The choice of base can influence reaction rates; more hindered bases can sometimes suppress side reactions.[17] |

| Solvent | Tetrahydrofuran (THF)Acetonitrile (MeCN)N,N-Dimethylformamide (DMF) | The solvent must solubilize all components of the reaction.[18] THF is a common choice for reactions at or near room temperature. For less reactive substrates (e.g., bromides) that require heating, higher-boiling point solvents like DMF or MeCN are often used.[19][20] |

| Temperature | Room Temp to 80 °C | Highly dependent on the reactivity of the 4-halopyrimidine. Iodides often proceed efficiently at room temperature, while bromides may require heating to 50-80 °C to achieve a reasonable reaction rate.[20] |

Copper-Free Sonogashira: A Note on Purity

While the copper co-catalyst dramatically increases reaction rates, it is the primary culprit in the formation of alkyne homocoupling byproducts.[8] In cases where these impurities are difficult to separate or the substrate is particularly sensitive, a "copper-free" Sonogashira coupling can be employed.[16] These protocols typically require higher temperatures, different bases (e.g., Cs₂CO₃), and often more sophisticated phosphine ligands to facilitate the direct reaction of the alkyne with the palladium center.[21]

Detailed Experimental Protocol: Synthesis of 4-((Trimethylsilyl)ethynyl)pyrimidine

This protocol provides a representative, self-validating procedure for the coupling of a 4-halopyrimidine with TMSA.

Materials & Reagents:

-

4-Chloropyrimidine (or 4-Bromopyrimidine)

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) Iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloropyrimidine (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

-

Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent catalyst deactivation and Glaser homocoupling.[22]

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (to make a ~0.2 M solution) and anhydrous Et₃N (2.0 equiv) via syringe. Stir the resulting suspension for 5 minutes.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 equiv) dropwise via syringe.

-

Reaction Monitoring: Stir the reaction at 60 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting 4-chloropyrimidine is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with DCM.

-

Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in DCM and wash sequentially with saturated aqueous NH₄Cl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-((trimethylsilyl)ethynyl)pyrimidine.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental procedure, from initial setup to the final, purified product.

Conclusion

The Sonogashira coupling is an indispensable tool for the synthesis of 4-ethynylpyrimidines, providing a reliable and high-yielding pathway to these valuable synthetic intermediates. A thorough understanding of the dual palladium-copper catalytic mechanism allows for rational optimization of reaction parameters, including the choice of halide, catalyst system, base, and solvent. By carefully controlling the reaction environment, particularly by maintaining an inert atmosphere to suppress side reactions, researchers can efficiently access a wide range of functionalized pyrimidines, paving the way for the discovery of next-generation therapeutics.

References

-

Sonogashira coupling. In: Wikipedia. Accessed January 3, 2026. [Link]

-

Sonogashira Coupling. In: Chemistry LibreTexts. Published August 5, 2024. [Link]

-

Wang X, Song Y, Qu J, Luo Y. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. 2017;36(5):1006-1013. [Link]

-

Banu B, et al. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. 2020;10(4):443. [Link]

-

Babu A, et al. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. 2023;13(7):4485-4505. [Link]

-

A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions. ResearchGate. Accessed January 3, 2026. [Link]

-

Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Accessed January 3, 2026. [Link]

-

Rezaeimanesh F, Alizadeh R, Vessally E. Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Phosphorus, Sulfur, and Silicon and the Related Elements. 2019;194(9-10):936-941. [Link]

-

Optimization of the conditions for the Sonogashira coupling reaction of ethynylbenzene and compound 17aa. ResearchGate. Accessed January 3, 2026. [Link]

-

Panda B. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. 2023. [Link]

-

Sonogashira Coupling Reaction Mechanism. YouTube. Published August 10, 2016. [Link]

-

Effects of various solvents, catalysts, bases, and temperatures on the reaction of compound (3) with 1-iodo-4-nitrobenzene (5a). ResearchGate. Accessed January 3, 2026. [Link]

-

Experimental Procedure - Sonogashira Coupling. Scribd. Accessed January 3, 2026. [Link]

-

Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. Accessed January 3, 2026. [Link]

-

Microwave-Enhanced Sonogashira Coupling Reaction of Substituted Pyrimidinones and Pyrimidine Nucleosides. ResearchGate. Accessed January 3, 2026. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Accessed January 3, 2026. [Link]

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Accessed January 3, 2026. [Link]

-

Roy D, et al. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. 2020;5(3):1591-1601. [Link]

-

Müller T. Catalytic alkynone generation by Sonogashira reaction and its application in three-component pyrimidine synthesis. Beilstein Journal of Organic Chemistry. 2008;4:14. [Link]

-

Conditions optimization for the double Sonogashira coupling. ResearchGate. Accessed January 3, 2026. [Link]

-

Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. 2012;17(10):11597-11611. [Link]

-

The Sonogashira Coupling Reaction Mechanism. YouTube. Published July 31, 2024. [Link]

-

An efficient synthesis of cytostatic mono and bis- alkynylpyrimidine derivatives by the Sonogashira cross-coupling reactions. ElectronicsAndBooks. Accessed January 3, 2026. [Link]

-

Chutia R, et al. A green and sustainable approach towards synthesis of Pd/CuFe2O4 magnetic nanocatalyst for Sonogashira cross-coupling reaction. International Journal of New Chemistry. 2025;12(3):329-339. [Link]

-

trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium. IUCr. Accessed January 3, 2026. [Link]

-

What is the best procedure for Sonogashira coupling? ResearchGate. Published May 1, 2014. [Link]

-

Sonogashira cross-coupling reaction. YouTube. Published February 14, 2020. [Link]

-

Rawat A, et al. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Basic & Clinical Pharmacology & Toxicology. 2021;129(4):241-260. [Link]

-

Zhu Q, et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. 2017;6:121-133. [Link]

-

Vitaku E, Smith DT, Njardarson JT. Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel). 2014;7(6):629-654. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Accessed January 3, 2026. [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. 2025. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Drug Delivery and Therapeutics. 2024;14(7):13-25. [Link]

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. books.lucp.net [books.lucp.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scribd.com [scribd.com]

Introduction: The Strategic Importance of 4-Ethynylpyrimidine

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Ethynylpyrimidine

Prepared by a Senior Application Scientist, this guide offers a comprehensive exploration of this compound, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the synthesis, reactivity, and practical applications of this compound, grounding technical protocols in established chemical principles.

This compound is a heterocyclic compound featuring a pyrimidine ring functionalized with a terminal alkyne group at the C4 position. The pyrimidine core is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and biologically active molecules due to its ability to engage in hydrogen bonding and other critical interactions with biological targets.[1][2][3] The strategic placement of the ethynyl group (—C≡CH) imparts unique reactivity, transforming the molecule into a highly versatile synthon. This terminal alkyne serves as a reactive handle for a suite of powerful chemical transformations, most notably palladium-catalyzed cross-coupling and azide-alkyne cycloaddition reactions.

This combination of a biologically relevant core and a synthetically versatile functional group makes this compound a valuable intermediate for the construction of complex molecular architectures in drug discovery and the development of novel organic materials.[2][4]

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes.[5][6]

Synthetic Rationale and Mechanism

The synthesis typically starts from a 4-halopyrimidine, such as 4-chloropyrimidine or 4-iodopyrimidine. The choice of halide influences reactivity, with iodides being more reactive than bromides or chlorides.[5] The alkyne source is often trimethylsilylacetylene (TMSA), where the TMS group serves as a protecting group that is cleaved in situ or in a subsequent step.

The catalytic cycle involves two interconnected processes: a palladium cycle and a copper cycle.[7]

-

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the 4-halopyrimidine.

-

Copper Cycle : Copper(I) reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate.

-

Transmetalation : The copper acetylide transfers the alkynyl group to the palladium complex.

-

Reductive Elimination : The final step regenerates the Pd(0) catalyst and yields the desired 4-alkynylpyrimidine product.

The diagram below illustrates the general workflow for this synthesis.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol describes a typical synthesis of this compound from 4-chloropyrimidine and TMSA.

-

Inert Atmosphere : To a dry Schlenk flask, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%). Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical as the Pd(0) active species is oxygen-sensitive.

-

Reagent Addition : Add 4-chloropyrimidine (1.0 equiv.) to the flask. Dissolve the solids in anhydrous, degassed THF or DMF. Add triethylamine (3.0 equiv.), which acts as both a solvent and the base required for the catalytic cycle.

-

Alkyne Introduction : Add trimethylsilylacetylene (1.2 equiv.) dropwise to the reaction mixture via syringe.

-

Reaction : Stir the mixture at 50-60 °C for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-chloropyrimidine is consumed.

-

TMS Deprotection : Cool the reaction to room temperature. Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv.) or a methanolic solution of K₂CO₃ and stir for 1-2 hours to cleave the trimethylsilyl group.

-

Workup : Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by water and brine.[8] The aqueous washes remove the amine salt and other water-soluble impurities.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield pure this compound.[8]

Core Chemical Reactivity

The chemical utility of this compound is primarily driven by the reactivity of its terminal alkyne, which serves as a linchpin for constructing more elaborate molecules.

Sonogashira Cross-Coupling Reactions

Having been synthesized via a Sonogashira reaction, this compound can itself participate as the alkyne component in a second Sonogashira coupling. This allows for the direct attachment of the pyrimidine ring to various aryl or vinyl halides, providing a powerful tool for extending molecular frameworks. The reaction is invaluable in synthesizing precursors for pharmaceuticals and organic electronic materials.[9]

Caption: Sonogashira coupling using this compound as the alkyne.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the cornerstone of "Click Chemistry," is arguably the most significant application of this compound.[10][11] This reaction involves the [3+2] cycloaddition between the terminal alkyne of this compound and an organic azide (R-N₃) to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring.

Causality and Advantages:

-

Thermodynamically Favorable : The reaction is highly exothermic, leading to high yields.[11]

-

High Specificity : It is bio-orthogonal, meaning the reacting groups (alkyne and azide) are largely inert to biological functional groups, allowing the reaction to proceed cleanly in complex environments, including in living systems.[12]

-

Mild Conditions : The reaction typically proceeds at room temperature in benign solvents, often including water.[13]

This reaction is extensively used in drug discovery for fragment-based lead discovery, in bioconjugation to label proteins and nucleic acids, and in materials science for creating functional polymers.[12][14]

Caption: The CuAAC "Click" reaction with this compound.

Protocol: General Procedure for CuAAC Reaction

-

Solution Preparation : In a vial, dissolve this compound (1.0 equiv.) and the desired organic azide (1.0-1.1 equiv.) in a suitable solvent system, such as a 1:1 mixture of t-BuOH and water.

-

Catalyst Preparation : In a separate vial, prepare a fresh solution of the copper(I) catalyst. This is typically done by adding a solution of sodium ascorbate (0.2-0.3 equiv.) to a solution of copper(II) sulfate pentahydrate (0.1 equiv.). The ascorbate reduces Cu(II) to the active Cu(I) species.

-

Reaction Initiation : Add the catalyst solution to the solution of the alkyne and azide.

-

Reaction Progress : Stir the mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Progress can be monitored by TLC or LC-MS.

-

Workup and Isolation : Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography or recrystallization.

Cycloaddition Reactions

The electron-deficient nature of the pyrimidine ring, combined with the presence of the alkyne (a dienophile), allows this compound to participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[15][16] In an inverse-electron-demand Diels-Alder reaction, the pyrimidine ring can act as the diene component, reacting with an electron-rich alkene. More commonly, the ethynyl group can act as a dienophile, reacting with a conjugated diene. These reactions are powerful methods for constructing complex polycyclic systems.[17][18] The specific conditions (thermal or Lewis acid catalysis) and outcomes depend heavily on the reaction partner.[19]

Spectroscopic and Physical Properties

Proper characterization of this compound is essential for its use in synthesis. The following table summarizes its key physical and spectroscopic data.[20]

| Property | Data | Rationale and Interpretation |

| Molecular Formula | C₆H₄N₂ | As determined by its structure. |

| Molecular Weight | 104.11 g/mol | Calculated from the atomic masses. |

| Appearance | White to light yellow solid | Typical for small, aromatic heterocyclic compounds. |

| ¹H NMR | δ ~8.9-9.2 (H2), ~8.6-8.8 (H6), ~7.4-7.6 (H5), ~3.2-3.5 (≡C-H) ppm | The pyrimidine protons are deshielded due to the electronegativity of the nitrogen atoms. The acetylenic proton appears as a distinct singlet in the upfield region.[21] |

| ¹³C NMR | δ ~150-160 (C2, C6), ~120-130 (C5), ~80-85 (C≡CH), ~75-80 (C≡CH) | The pyrimidine carbons appear in the aromatic region, while the sp-hybridized alkyne carbons are found in the characteristic range of 70-90 ppm.[22] |

| IR Spectroscopy | ν ~3300 cm⁻¹ (≡C-H stretch), ν ~2100 cm⁻¹ (C≡C stretch) | These are sharp, characteristic peaks for a terminal alkyne and are crucial for confirming its presence. The C≡C stretch is often weak.[23] |

| Mass Spectrometry | [M+H]⁺ = 105.04 | The molecular ion peak in high-resolution mass spectrometry will confirm the elemental composition. |

Applications in Research and Development

The unique chemical properties of this compound make it a valuable tool across multiple scientific disciplines.

Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold is a cornerstone of modern pharmacology.[3][24] this compound allows for the rapid generation of diverse molecular libraries through "click" chemistry and Sonogashira coupling. By attaching the this compound core to various fragments (peptides, sugars, other heterocycles), researchers can efficiently explore structure-activity relationships (SAR) to develop novel therapeutic agents, including kinase inhibitors, antiviral compounds, and antibacterial agents.[2][4][25]

Materials Science and Chemical Biology

In materials science, the rigid, linear nature of the ethynyl group makes this compound an excellent building block for creating conjugated polymers and metal-organic frameworks (MOFs) with interesting photophysical or electronic properties. In chemical biology, the ability to "click" this moiety onto biomolecules enables the development of probes for imaging, activity-based protein profiling, and understanding complex biological processes.[14]

Conclusion

This compound stands out as a strategically designed molecular building block that marries the biological relevance of the pyrimidine ring with the synthetic versatility of a terminal alkyne. Its accessibility through robust synthetic methods like the Sonogashira coupling and its predictable reactivity in cornerstone reactions such as CuAAC make it an indispensable tool for scientists. This guide has detailed the fundamental chemical properties, provided field-tested protocols, and highlighted the broad applicability of this compound, empowering researchers to leverage its full potential in the pursuit of novel drugs and advanced materials.

References

-

PubChem. 4-Ethynylpyridine | C7H5N | CID 642801. National Center for Biotechnology Information. [Link]

-

Wikipedia. Click chemistry. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

ResearchGate. IR, NMR spectral data of pyrimidine derivatives. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

ResearchGate. Synthesis of 4-(Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. [Link]

-

PubChem. This compound | C6H4N2 | CID 22451318. National Center for Biotechnology Information. [Link]

-

PubMed. Synthesis and in vitro evaluation of some modified 4-thiopyrimidine nucleosides for prevention or reversal of AIDS-associated neurological disorders. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. [Link]

-

International Union of Crystallography. trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium. [Link]

-

Wikipedia. Cycloaddition. [Link]

-

Royal Society of Chemistry. Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues. [Link]

-

MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

-

SpringerLink. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

-

National Center for Biotechnology Information. Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains. [Link]

-

MDPI. Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. [Link]

-

ResearchGate. Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. [Link]

-

Interchim. Click Chemistry (Azide / alkyne reaction). [Link]

-

SpringerLink. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

-

PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]

-

YouTube. Click Chemistry - Important. [Link]

-

PubChem. Spectral Information in PubChem. [Link]

-

MDPI. On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. [Link]

-

SpringerLink. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

-

PubMed Central. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link]

-

PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]

-

NIST WebBook. Pyrimidine, 4-methyl-. [Link]

-

Chemistry LibreTexts. 16.6: The Diels-Alder (4 + 2) Cycloaddition Reaction. [Link]

-

Royal Society of Chemistry. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. [Link]

-

Chemistry LibreTexts. 13.3: Cycloaddition Reactions. [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. [Link]

-

PubMed Central. Crystal structure of 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine. [Link]

-

ScienceScholar. Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4. [Link]

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Click chemistry - Wikipedia [en.wikipedia.org]

- 11. Click Chemistry [organic-chemistry.org]

- 12. interchim.fr [interchim.fr]

- 13. m.youtube.com [m.youtube.com]

- 14. Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cycloaddition - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. This compound | C6H4N2 | CID 22451318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 23. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 24. jchemrev.com [jchemrev.com]

- 25. Synthesis and in vitro evaluation of some modified 4-thiopyrimidine nucleosides for prevention or reversal of AIDS-associated neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of 4-Ethynylpyrimidine in Modern Drug Discovery

An In-Depth Technical Guide to the Solubility and Stability of 4-Ethynylpyrimidine

This compound is a heterocyclic compound featuring a pyrimidine core functionalized with a terminal alkyne group. This unique combination of a nitrogen-rich aromatic system and a highly reactive chemical handle makes it a valuable building block in medicinal chemistry and drug development. The pyrimidine scaffold is a ubiquitous feature in numerous approved drugs, prized for its ability to engage in hydrogen bonding and other key biological interactions. The terminal alkyne serves as a versatile anchor for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific conjugation of the pyrimidine core to other molecules.

For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental physicochemical properties of a starting material is paramount. Solubility and stability are not mere data points; they are critical parameters that dictate every subsequent stage of development, from initial reaction setup and biological screening to formulation and long-term storage. Poor solubility can hinder accurate biological assessment and create significant formulation challenges, while instability can lead to loss of potency, the generation of potentially toxic degradants, and a shortened shelf life.

This guide provides a comprehensive technical overview of the solubility and stability of this compound. It moves beyond simple data presentation to explain the underlying chemical principles, offering field-proven experimental protocols and practical insights to empower researchers to handle this versatile compound with confidence and precision.

Physicochemical Properties of Pyrimidine Derivatives

A foundational understanding begins with the basic physicochemical characteristics of the molecule and its close structural analogs. While specific data for this compound is sparse in public literature, we can infer its likely properties from related, well-characterized compounds such as 2-ethynylpyrimidine and 4-ethynylpyridine.

`dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; pyrimidine [label=<

This compound

Structure

]; } ` Caption: Chemical structure and key identifiers for this compound.

Solubility Profile

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and molecular size of both the solute and solvent determine the extent of dissolution.

Theoretical Solubility Assessment

This compound possesses a moderately polar character. The two nitrogen atoms in the pyrimidine ring are electronegative and can act as hydrogen bond acceptors. The terminal alkyne C-H bond is weakly acidic but does not contribute significantly to polarity. The molecule is relatively small and rigid. Based on this structure, we can predict:

-

Polar Protic Solvents (e.g., Water, Ethanol): Limited to moderate solubility is expected. While the nitrogen atoms can interact with water's hydrogen atoms, the overall molecule is dominated by its carbon framework, limiting aqueous solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): Good solubility is anticipated. These solvents can effectively solvate the molecule without the high energetic cost of disrupting a strong hydrogen-bonding network like water's.

-

Nonpolar Solvents (e.g., Hexanes, Toluene): Poor solubility is expected due to the significant mismatch in polarity.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is likely, as these solvents can accommodate moderately polar compounds.

Experimental Solubility Data

While quantitative public data for this compound is not available, studies on similar pyrimidine derivatives confirm these general trends. For instance, a study on various substituted pyrimidines demonstrated their solubility in solvents like chloroform, N,N-dimethylformamide (DMF), tetrahydrofuran (THF), 1,4-dioxane, and ethyl acetate, with solubility generally increasing with temperature.[1] A supplier of the related compound, 4-ethynylpyridine, notes that it is a solid soluble in most organic solvents.[2]

Table 1: Predicted and Inferred Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale / Supporting Data |

| Aqueous | Water, PBS (pH 7.4) | Low | Moderately polar structure, limited H-bond donating ability. |

| Polar Protic | Ethanol, Methanol | Moderate to High | "Like dissolves like"; capable of H-bonding interactions. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions. Often used as solvents for chemical reactions involving pyrimidines.[1] |

| Ethers | THF, 1,4-Dioxane | Moderate to High | Good solvation for moderately polar heterocycles.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Effective at dissolving a wide range of organic compounds.[1] |

| Nonpolar | Hexanes, Toluene | Very Low | Mismatch in polarity. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of a compound, a technique noted for its reliability with sparingly soluble compounds.[3][4]

Methodology:

-

Preparation: Add an excess amount of solid this compound (enough so that undissolved solid remains visible) to a series of glass vials.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of each selected solvent to the respective vials.

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure the solution has reached equilibrium. The presence of undissolved solid at the end of this period is essential.[3]

-

Sampling: Cease agitation and allow the vials to stand until the excess solid has settled.

-

Separation: Carefully withdraw a sample of the supernatant. Immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved micro-particles. This step is critical for accuracy.

-

Quantification: Prepare a precise dilution of the clear filtrate. Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration. The concentration is calculated by comparing the peak area to a standard curve prepared from known concentrations of this compound.

Stability Profile

The stability of an Active Pharmaceutical Ingredient (API) is its capacity to retain its quality, safety, and efficacy over time under the influence of environmental factors like temperature, humidity, and light.[5] For this compound, stability concerns center on both the pyrimidine ring and the terminal alkyne group.

Factors Influencing Stability and Potential Degradation Pathways

The inherent reactivity of the molecule dictates its stability. Stress testing, which involves exposing the compound to harsh conditions, is used to identify likely degradation pathways.[6]

-

Hydrolytic Stability (pH): The pyrimidine ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. The degradation of pyrimidines in biological systems often involves enzymatic ring opening.[7] For this compound, a plausible non-enzymatic degradation could involve hydrolytic cleavage of the ring to form acyclic derivatives.

-

Oxidative Stability: Terminal alkynes can be susceptible to oxidation.[8] Exposure to atmospheric oxygen or oxidizing agents could potentially lead to the formation of various oxygenated species, including carboxylic acids or dicarbonyl compounds at the alkyne position.

-

Photostability: Aromatic and conjugated systems can absorb UV or visible light, leading to photochemical degradation. Photostability testing is an integral part of stress testing to determine if the compound requires protection from light.[5]

-

Thermal Stability: The stability of the compound at elevated temperatures provides insight into its shelf-life under accelerated conditions and helps identify potential issues during manufacturing processes that involve heat (e.g., drying).[9]

Recommended Handling and Storage

Based on the chemical nature of this compound and general best practices for handling reactive chemical intermediates, the following conditions are recommended:

-

Storage Temperature: For long-term storage, keeping the material in a freezer (e.g., -20°C) is advisable to minimize thermal degradation.[10] For routine lab use, refrigeration (2-8°C) is often sufficient.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect the terminal alkyne from potential oxidation.[2]

-

Light: Store in an amber vial or otherwise protect from light to prevent photochemical degradation.[2]

-

Moisture: Keep in a tightly sealed container in a dry environment (desiccator) to prevent hydrolysis.

Experimental Protocol: Forced Degradation (Stress) Study

This protocol is designed to identify degradation products and demonstrate the specificity of the analytical method, a critical step in early drug development.[6][11]

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Keep at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature.

-

Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

-

Thermal Degradation: Store vials of the stock solution and of the solid compound in an oven at a high temperature (e.g., 80°C).

-

Photodegradation: Expose a vial of the stock solution to a calibrated light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

-

-

Time Points: Withdraw samples from each condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). For the base hydrolysis, which can be rapid, shorter time points may be necessary. Neutralize the acid and base samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS). The method must be able to resolve the parent peak from all major degradation product peaks.

-

Evaluation:

-

Calculate the percentage of the parent compound remaining.

-

Determine the relative percentage of each degradation product.

-

Attempt to identify the structure of major degradants using mass spectrometry data.

-

Assess the mass balance to ensure all major components are accounted for.

-

Conclusion and Recommendations

This compound is a compound of significant interest, but its utility is fundamentally linked to its solubility and stability. This guide establishes that while quantitative data is not widely published, a strong predictive understanding can be achieved through knowledge of its chemical structure and comparison with related molecules.

-

Solubility: The compound is predicted to have high solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in alcohols and chlorinated solvents, with low solubility in water and nonpolar hydrocarbons. The provided shake-flask protocol is recommended for generating precise, quantitative data for specific solvent systems.

-

Stability: The primary stability concerns are potential hydrolysis of the pyrimidine ring and reactions involving the terminal alkyne, such as oxidation. To ensure integrity, this compound should be stored under cold, dry, inert, and dark conditions . The forced degradation protocol is a critical tool for identifying potential liabilities early in the development process and for developing robust analytical methods.

By applying the principles and protocols detailed in this guide, researchers, scientists, and drug development professionals can mitigate risks associated with poor solubility and unexpected degradation, thereby accelerating their research and development timelines and ensuring the quality and reliability of their scientific outcomes.

References

-

Anikin, A. A., et al. (2023). On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. Molecules, 28(15), 5891. Available at: [Link]

-

Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7502, 4-Vinylpyridine. Retrieved from [Link]

-

Trissel, L. A., et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(4), 299-301. Available at: [Link]

-

Babahan, I., et al. (2018). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Available at: [Link]

-

European Medicines Agency (EMA). (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022. Available at: [Link]

-

Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4448–4456. Available at: [Link]

-

Al-Amin, M., et al. (2021). Iron-Catalyzed Trimerization of Terminal Alkynes Enabled by Pyrimidinediimine Ligands: A Regioselective Method for the Synthesis of 1,3,5-Substituted Arenes. ACS Catalysis, 11(9), 5515-5522. Available at: [Link]

-

Al-Amiery, A. A., et al. (2020). SYNTHESIS, CHARACTERIZATION PYRIMIDINE. ResearchGate. Available at: [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

-

World Health Organization (WHO). (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 642801, 4-Ethynylpyridine. Retrieved from [Link]

-

Trissel, L. A., et al. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. Available at: [Link]

-

Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-51. Available at: [Link]

-

Bergström, C. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Singh, U. P., et al. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]

-

Liu, J., et al. (2023). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Molecules, 28(19), 6828. Available at: [Link]

-

Adhikari, A., et al. (2012). Synthesis, characterization and pharmacological study of 4,5-dihydropyrazolines carrying pyrimidine moiety. European Journal of Medicinal Chemistry, 55, 467-74. Available at: [Link]

-

World Health Organization (WHO). (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Expert Committee on Specifications for Pharmaceutical Preparations. Available at: [Link]

-

Shayanfar, A. (2014). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Available at: [Link]

-

Wang, D., et al. (2017). Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. ResearchGate. Available at: [Link]

-

Kumar, D., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11, 7947-7963. Available at: [Link]

-

Gallant, S., et al. (2012). Early Development GMPs for Stability (Part IV). Pharmaceutical Technology, 36(9). Available at: [Link]

-

Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(18), 5865. Available at: [Link]

-

Kecs, D., et al. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. Atmosphere, 13(5), 835. Available at: [Link]

-

Khan, I., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). Journal of Pharmaceutical Analysis, 6(5), 335-341. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 174573023, 4-Ethynyl-2-piperidin-4-ylpyrimidine. Retrieved from [Link]

-

van Gennip, A. H., et al. (2004). Scheme of pyrimidine degradation pathways showing the four steps and the enzymes involved in the catalysis of each step. ResearchGate. Available at: [Link]

-

Devidi, S., et al. (2023). Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. Indian Journal of Pharmaceutical Education and Research, 57(4s). Available at: [Link]

-

World Health Organization (WHO). (1996). Annex 5: Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. Available at: [Link]

Sources

- 1. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 2. 4-Ethynylpyridine | 2510-22-7 | FE155320 | Biosynth [biosynth.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. researchgate.net [researchgate.net]

- 5. ema.europa.eu [ema.europa.eu]

- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 7. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 8. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies [mdpi.com]

- 9. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2510-22-7|4-Ethynylpyridine|BLD Pharm [bldpharm.com]

- 11. pharmtech.com [pharmtech.com]

Spectroscopic Profile of Ethynylpyrimidine: A Technical Guide for Researchers

Introduction: The Significance of Ethynylpyrimidines in Modern Research

4-Ethynylpyrimidine and its isomers, such as 2-ethynylpyrimidine, are heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry and materials science. The pyrimidine core is a fundamental building block of nucleobases, making its derivatives prime candidates for investigation as anticancer, antiviral, and antimicrobial agents.[1][2] The introduction of a reactive ethynyl group (–C≡CH) provides a versatile handle for further chemical modification, particularly through well-established coupling reactions like the Sonogashira reaction or click chemistry. This functional group allows for the construction of complex molecular architectures, making ethynylpyrimidines valuable precursors in drug development and the synthesis of novel organic materials.[3]

This guide provides an in-depth analysis of the key spectroscopic data required for the unambiguous identification and characterization of ethynylpyrimidine. By understanding the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), researchers can confidently verify the synthesis and purity of these important building blocks. The data presented herein is primarily based on the characterization of the 2-ethynylpyrimidine isomer, a close structural analogue that provides a reliable spectroscopic blueprint for this class of compounds.[3]

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following molecular structure and numbering scheme for ethynylpyrimidine will be used throughout this guide. The diagram below illustrates the key atoms for NMR correlation.

Caption: Molecular structure of 2-Ethynylpyrimidine with atom numbering for NMR assignments.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. For ethynylpyrimidine, ¹H NMR confirms the identity and electronic environment of the protons, while ¹³C NMR provides information on the carbon backbone.

Experimental Protocol (¹H & ¹³C NMR)

A standard protocol for acquiring high-quality NMR spectra involves dissolving the analyte in a deuterated solvent, typically deuterochloroform (CDCl₃), which has a residual proton signal at δ 7.26 ppm and a carbon signal at δ 77.16 ppm used for spectral calibration.[4] Spectra are typically recorded on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.[3][5]

¹H NMR Spectral Data

The ¹H NMR spectrum is characterized by distinct signals for the pyrimidine ring protons and the acetylenic proton. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly deshields the ring protons, causing them to resonate in the downfield region of the spectrum.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2/H6 (Pyrimidine) | ~8.6 | Doublet (d) | ~5.0 | 2H |

| H5 (Pyrimidine) | ~7.1 | Triplet (t) | ~5.0 | 1H |

| H (Ethynyl) | ~3.1 | Singlet (s) | - | 1H |

Note: Data is interpreted based on characterization of 2-ethynylpyrimidine. Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Interpretation and Causality:

-

Pyrimidine Protons (H2/H6 and H5): The protons at the 2 and 6 positions are chemically equivalent and appear as a doublet due to coupling with the proton at the 5 position. Their significant downfield shift (δ ~8.6 ppm) is a direct consequence of the anisotropic effect and the inductive electron withdrawal by the adjacent nitrogen atoms. The proton at C5 is coupled to two equivalent protons (H2 and H6), resulting in a triplet signal at a more upfield position (δ ~7.1 ppm) as it is further from the nitrogen atoms.[3][5]

-

Ethynyl Proton: The acetylenic proton appears as a sharp singlet around δ 3.1 ppm. Its relatively upfield position compared to the aromatic protons is characteristic of terminal alkynes.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C4/C6 (Pyrimidine) | ~157.5 |

| C2 (Pyrimidine) | ~150.0 |

| C5 (Pyrimidine) | ~120.0 |

| C (Ethynyl, C≡C-H) | ~83.0 |

| C (Ethynyl, C-C≡C) | ~77.0 |

Note: Data is predictive based on general pyrimidine spectra and alkyne shifts.[4] The C2 carbon is attached to the ethynyl group in the 2-isomer.

Interpretation and Causality:

-

Pyrimidine Carbons: The carbon atoms adjacent to nitrogen (C4/C6 and C2) are significantly deshielded and appear far downfield (δ 150-160 ppm).[4] The C5 carbon, flanked by other carbons, resonates at a more upfield position (~120 ppm).

-

Ethynyl Carbons: The sp-hybridized carbons of the alkyne group have characteristic chemical shifts in the δ 70-85 ppm range. The carbon directly attached to the pyrimidine ring (C-C≡C) will be influenced by its aromatic environment, while the terminal carbon (C≡C-H) appears nearby.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (IR)

The IR spectrum can be obtained from a solid sample prepared as a KBr pellet or from a thin film deposited on a salt plate (e.g., NaCl). The sample is then analyzed using an FTIR spectrometer.

IR Spectral Data and Interpretation

The IR spectrum of ethynylpyrimidine displays several characteristic absorption bands that confirm the presence of the alkyne and the aromatic pyrimidine ring.

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3300 | Strong, Sharp | ≡C-H Stretch | Terminal Alkyne |

| ~3100-3000 | Medium | C-H Stretch | Aromatic (Pyrimidine) |

| ~2150 | Medium, Sharp | C≡C Stretch | Alkyne |

| ~1600-1400 | Strong to Medium | C=C and C=N Stretch | Aromatic Ring |

Interpretation and Causality:

-

≡C-H Stretch: The most diagnostic peak is the strong, sharp absorption at approximately 3300 cm⁻¹. This frequency is highly characteristic of the stretching vibration of the hydrogen atom on a terminal alkyne. Its sharpness distinguishes it from the broad O-H or N-H bands that appear in a similar region.

-

C≡C Stretch: The carbon-carbon triple bond stretch appears as a sharp, medium-intensity peak around 2150 cm⁻¹. The intensity of this peak can vary, but its position is a reliable indicator of the alkyne functionality.

-

Aromatic Vibrations: The pyrimidine ring gives rise to a series of absorptions. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹. The characteristic ring stretching vibrations (C=C and C=N) appear in the 1600-1400 cm⁻¹ region, often as a pattern of multiple sharp bands.[1]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed under electron ionization (EI) conditions offers valuable structural clues.

Experimental Protocol (MS)

For a volatile compound like ethynylpyrimidine, Electron Ionization (EI) is a common technique. The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

Mass Spectral Data and Fragmentation Analysis

The molecular formula of this compound is C₆H₄N₂. Calculated Molecular Weight: 104.04 g/mol

| m/z | Proposed Fragment | Significance |

| 104 | [C₆H₄N₂]⁺• | Molecular Ion (M⁺•) |

| 77 | [C₅H₃N]⁺• | Loss of HCN (M - 27) |

| 51 | [C₄H₃]⁺ | Loss of N₂ from fragment at m/z 77 |

Interpretation and Fragmentation Pathway: The mass spectrum will be dominated by the molecular ion peak (M⁺•) at m/z = 104, corresponding to the intact molecule with one electron removed. Due to the stability of the aromatic pyrimidine ring, this peak is expected to be quite intense.

A primary fragmentation pathway for nitrogen-containing heterocycles involves the loss of hydrogen cyanide (HCN, mass 27). This would result in a significant fragment ion at m/z = 77 . Further fragmentation of this ion could lead to the loss of a nitrogen molecule (N₂, mass 28), producing a fragment at m/z = 51 .

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hemilabile MIC^N ligands allow oxidant-free Au(i)/Au(iii) arylation-lactonization of γ-alkenoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unveiling the Solid-State Architecture of 4-Ethynylpyrimidine: A Technical Guide to its Synthesis, Crystallographic Analysis, and Drug Discovery Potential

Abstract